molecular formula C11H13NO3 B554237 4-Acetyl-L-phenylalanine CAS No. 122555-04-8

4-Acetyl-L-phenylalanine

Cat. No.: B554237
CAS No.: 122555-04-8
M. Wt: 207.23 g/mol
InChI Key: ZXSBHXZKWRIEIA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that acetylated amino acids like 4-acetyl-l-phenylalanine can interact with various enzymes and transporters in the cell .

Mode of Action

It has been suggested that acetylation of amino acids can switch their uptake into cells from the l-type amino acid transporter (lat1) used by the parent amino acid to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters can potentially alter the intracellular concentrations of these amino acids and their metabolites, thereby influencing various cellular processes .

Biochemical Pathways

It is known that phenylalanine, the parent amino acid of this compound, is involved in several important biochemical pathways, including the synthesis of proteins and other bioactive molecules . Acetylation of phenylalanine could potentially affect these pathways by altering the availability or activity of phenylalanine.

Pharmacokinetics

It is known that acetylated compounds often have different pharmacokinetic properties compared to their parent compounds . For example, acetylation can affect a compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

It is known that acetylated amino acids can have various effects on cellular processes, potentially influencing cell growth, metabolism, and signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other amino acids or enzymes, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

4-Acetyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme peptidase M20 domain 1 (PM201D1), which may catalyze the direct condensation of fatty acids and L-phenylalanine to form long-chain N-acylphenylalanines .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that high levels of phenylalanine, such as this compound, can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of phenylpyruvate, a key precursor for L-phenylalanine, through the action of enzymes such as threonine aldolase and threonine dehydratase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in engineered E. coli strains producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 hours and 24 hours of fermentation, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is part of the shikimate and L-phenylalanine branch pathways, which are key to the production of L-phenylalanine .

Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBHXZKWRIEIA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346627
Record name 4-Acetyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122555-04-8
Record name 4-Acetyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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